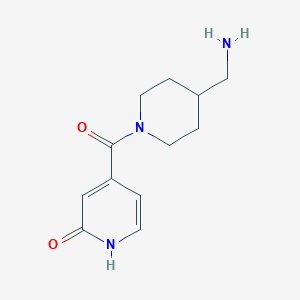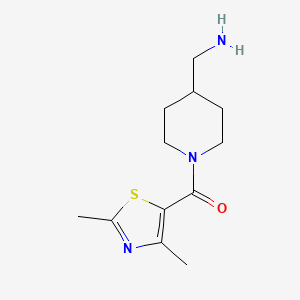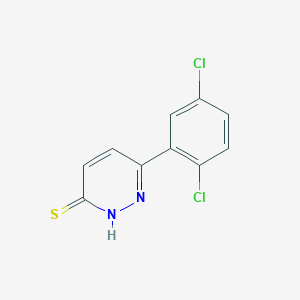
6-(2,5-Dichlorophenyl)pyridazine-3-thiol
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(2,5-Dichlorophenyl)pyridazine-3-thiol” consists of a pyridazine ring with a thiol group at the 3-position and a 2,5-dichlorophenyl group at the 6-position. The InChI code for this compound is 1S/C10H6Cl2N2S/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
The reaction of certain derivatives with hydrazines, leading to the formation of pyridazinone derivatives, has been a method to prepare dithio derivatives and chloropyridazine derivatives. These compounds have shown antimicrobial and antifungal activities in various studies. For instance, the synthesis of novel thieno[2,3-c]pyridazines using specific starting materials has been explored, resulting in compounds with significant antibacterial activities (Sayed et al., 2003; Al-Kamali et al., 2014).
Anticonvulsant and Antiepileptic Activities
A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives has been synthesized and evaluated for their anticonvulsant activity. These compounds showed promise in antagonizing maximal electroshock- and bicuculline-induced seizures in animal models. The structure-activity relationships within this series were examined, highlighting the importance of certain substituents for the observed anticonvulsant activity (Hallot et al., 1986).
Antimicrobial and Antitumor Activities
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed that these compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Future Directions
While specific future directions for “6-(2,5-Dichlorophenyl)pyridazine-3-thiol” are not available in the retrieved data, pyridazine derivatives have been the focus of ongoing research due to their wide range of biological activities . Future research may explore the potential applications of these compounds in various fields, including medicine and agriculture .
Mechanism of Action
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets, resulting in various physiological effects . .
Mode of Action
The mode of action of pyridazine derivatives can vary widely depending on the specific compound and its targets . Without specific information on “6-(2,5-Dichlorophenyl)pyridazine-3-thiol”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways, depending on their specific targets
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUJYOUXDYGNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=S)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






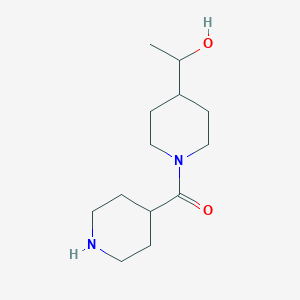
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B1474590.png)

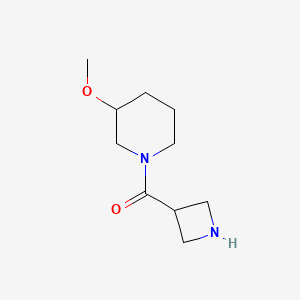

![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)

